

chemical properties of 16:0 Caproylamine PE

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Compound of Interest

Compound Name: 16:0 Caproylamine PE

Cat. No.: B15576941

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An In-Depth Technical Guide to 16:0 Caproylamine PE

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **16:0 Caproylamine PE** (CAS: 115288-21-6) is a specialized, headgroup-modified phospholipid primarily available as a research chemical. While its general classification as an N-acylphosphatidylethanolamine (NAPE) places it within a well-studied biological context, specific experimental data such as a detailed synthesis protocol, precise analytical characterization (NMR, MS/MS fragmentation), and demonstrated involvement in specific biological pathways are not extensively documented in peer-reviewed literature. This guide provides a comprehensive overview based on its known properties and established knowledge of the NAPE lipid class, including representative experimental protocols and relevant biological pathways.

Introduction to 16:0 Caproylamine PE

16:0 Caproylamine PE, chemically known as 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-(hexanoylamine), is a synthetic phospholipid. It is structurally characterized by a glycerol backbone esterified with two palmitic acid (16:0) chains at the sn-1 and sn-2 positions. Its distinct feature is the modification of the headgroup, where the primary amine of phosphoethanolamine is acylated with a six-carbon hexanoyl (caproyl) group.[1][2]

This modification makes it a member of the N-acylphosphatidylethanolamine (NAPE) family. NAPEs are important precursors in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[3][4][5] The presence of a functionalized headgroup also makes lipids like **16:0 Caproylamine PE** useful tools in the



development of lipid-based drug delivery systems, such as liposomes, and for the construction of bio-functionalized surfaces like supported lipid bilayer microarrays.[2]

Chemical and Physical Properties

The fundamental properties of **16:0 Caproylamine PE** are summarized below. This data is compiled from commercial supplier technical data sheets.

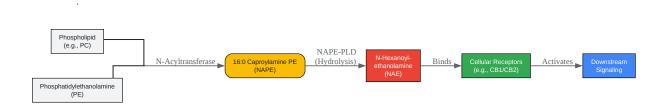
Property	Value	Reference
Chemical Name	1,2-Dipalmitoyl-sn-Glycero-3- Phosphoethanolamine-N- (hexanoylamine)	[1]
Synonym(s)	16:0 Caproylamine PE, N- Hexanoyl-DPPE	[1][2]
CAS Number	115288-21-6	[1][2][6]
Molecular Formula	C43H85N2O9P	[2]
Molecular Weight	805.12 g/mol	[2]
Exact Mass	804.599 g/mol	[1]
Physical Form	Powder	[2]
Purity	>99% (by TLC)	[2]
Storage Conditions	-20°C	[2]
Stability	1 Year (from date of purchase)	_
Solubility	Soluble in organic solvents such as chloroform and methanol.	

Biological Context: The NAPE Biosynthesis Pathway



16:0 Caproylamine PE, as a NAPE, is an intermediate in a significant lipid signaling pathway. NAPEs are biosynthesized by the action of N-acyltransferases, which transfer a fatty acid from a donor phospholipid to the headgroup amine of phosphatidylethanolamine (PE).[5] The resulting NAPE can then be hydrolyzed by a specific enzyme, N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), to release a bioactive N-acylethanolamine (NAE).[4][7][8] These NAEs, such as anandamide and oleoylethanolamine, act as signaling molecules by binding to various cellular receptors, including cannabinoid receptors.[3][9]

Alternative pathways for NAE formation from NAPE that are independent of NAPE-PLD also exist, involving other hydrolases and phospholipases.[3][9]



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Biosynthesis and activity of N-acylethanolamines (NAEs) from NAPE precursors.

Experimental Protocols

The following sections provide detailed, representative protocols for the chemical synthesis and analytical characterization of N-acylated PE lipids like **16:0 Caproylamine PE**.

Representative Protocol: Chemical Synthesis

This protocol describes a general method for the N-acylation of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) with hexanoyl chloride.

Materials:



- 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)
- Hexanoyl chloride
- Anhydrous chloroform (CHCl₃)
- Anhydrous triethylamine (TEA)
- Methanol (MeOH)
- Argon or Nitrogen gas
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

Procedure:

- Dissolution: Dissolve DPPE (1 equivalent) in anhydrous chloroform in a round-bottom flask under an inert argon atmosphere. Add anhydrous triethylamine (1.2 equivalents) to the solution to act as a base.
- Acylation Reaction: Cool the solution to 0°C in an ice bath. Slowly add hexanoyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous chloroform, to the stirred DPPE solution.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol:water (65:25:4, v/v/v). The product spot should have a higher Rf value than the starting DPPE.
- Quenching: Once the reaction is complete, quench by adding a small amount of methanol to react with any excess hexanoyl chloride.
- Purification:
 - Concentrate the reaction mixture under reduced pressure.

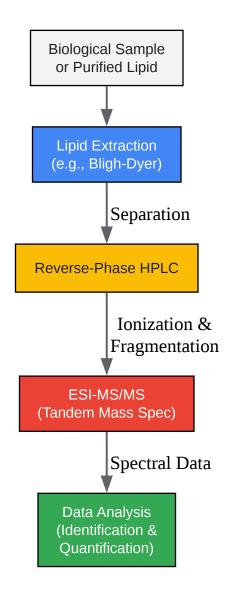


- Purify the crude product using silica gel column chromatography.
- Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).
- Collect fractions and analyze by TLC to identify those containing the pure product.
- Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield 16:0 Caproylamine PE as a solid or waxy powder. Confirm the structure and purity using mass spectrometry and NMR.

Representative Protocol: Analytical Characterization by LC-MS/MS

This protocol outlines a typical lipidomics workflow for the identification and characterization of **16:0 Caproylamine PE** from a purified sample or a complex lipid extract.





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A typical experimental workflow for the analysis of NAPE lipids.

1. Sample Preparation:

- For a pure compound, dissolve a small amount (e.g., 1 mg/mL) in a suitable organic solvent like methanol or chloroform:methanol (1:1, v/v).
- For biological tissues, perform a lipid extraction using a standard method like the Bligh-Dyer or Folch procedure to isolate the total lipid fraction.

2. Liquid Chromatography (LC):



- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 μm particle size).
- Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- · Gradient:
 - o 0-2 min: 30% B
 - 2-15 min: Linear gradient from 30% to 100% B
 - o 15-20 min: Hold at 100% B
 - 20-25 min: Return to 30% B for re-equilibration.
- 3. Mass Spectrometry (MS/MS):
- Ionization Source: Electrospray Ionization (ESI), positive ion mode.
- Scan Mode: Full Scan (MS1) followed by data-dependent MS/MS (or targeted Selected Reaction Monitoring, SRM).
- MS1 Scan Range: m/z 200-1200.
- MS/MS Analysis: For the protonated molecule [M+H]⁺ of 16:0 Caproylamine PE (expected m/z 806.1), characteristic product ions would be expected from the neutral loss of the headgroup and fragmentation of the acyl chains. While specific fragmentation data is not published, analysis would target ions corresponding to:
 - Loss of the N-hexanoyl-ethanolamine phosphate headgroup.
 - Loss of the individual palmitoyl (16:0) fatty acid chains.



- Ions corresponding to the diacylglycerol backbone.
- 4. Data Analysis:
- Identify the peak corresponding to 16:0 Caproylamine PE by its retention time and precursor ion m/z.
- Confirm its identity by analyzing the fragmentation pattern in the MS/MS spectrum.

Conclusion

16:0 Caproylamine PE is a valuable tool for lipid research, bridging the fields of chemical biology and drug delivery. As an N-acylated phospholipid, it belongs to a class of molecules with important roles as precursors to endogenous signaling lipids. Its synthetic nature, featuring a functionalized headgroup, provides researchers with a versatile lipid for constructing advanced liposomal formulations and other biomolecular tools. While detailed characterization and specific biological applications of this particular molecule are yet to be widely published, the established methodologies and biological understanding of the NAPE family provide a robust framework for its utilization in the laboratory.

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